molecular formula C3H5ClO B123951 (S)-Epichlorohydrin CAS No. 67843-74-7

(S)-Epichlorohydrin

Cat. No. B123951
CAS RN: 67843-74-7
M. Wt: 92.52 g/mol
InChI Key: BRLQWZUYTZBJKN-GSVOUGTGSA-N
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Description

(S)-Epichlorohydrin (ECH) is an organochlorine compound that is used in a variety of industrial and scientific applications. It is a colorless, volatile liquid with a sweet, pungent odor. ECH is a versatile compound that can be used to synthesize a variety of other compounds, including polymers, epoxides, and glycerol derivatives. It is also used in the production of pharmaceuticals, agrochemicals, and dyes. Furthermore, it is used as a solvent in many organic syntheses and as a reagent in the production of organic chemicals.

Scientific Research Applications

Environmental Applications

(S)-Epichlorohydrin is extensively used for environmental purposes, especially in the synthesis and characterization of water-insoluble β-cyclodextrin–epichlorohydrin polymers. These polymers play a critical role in environmental applications such as sorption-oriented processes, detoxification of wastewater, color removal, and purification of solutions. Their ability to form inclusion complexes with various pollutants through host–guest interactions makes them particularly useful for water and wastewater treatment, soil remediation, and air purification (Morin-Crini & Crini, 2013); (Crini, 2021).

Industrial Synthesis

Epichlorohydrin is a key intermediate in organic synthesis and is crucial for the synthesis of organic fine chemicals. It finds applications in the preparation of various leather chemicals, including fatliquor, dyeing auxiliary, and synthetic tanning agents. This highlights its versatility in industrial chemical processes (Lan Yun-jun, 2007).

Advanced Chemical Processes

The compound plays an integral role in advanced chemical processes, such as the synthesis of epichlorohydrin from glycerol, an inexpensive raw material from biodiesel production. Its use in millireactor technology for the kinetic investigation of rapid reactions, like the dehydrochlorination of 1,3-dichloro-2-propanol, demonstrates its significance in innovative chemical engineering applications (Filho et al., 2016).

Polymer Research

(S)-Epichlorohydrin has been a subject of research in polymer science, particularly in the field of copolymerization. Its potential for creating degradable polycarbonates through copolymerization with CO2, and the role of chiral bifunctional cobalt–salen catalysts in achieving highly stereospecific alternating copolymerization, are significant advancements in this area (Wu et al., 2013).

properties

IUPAC Name

(2S)-2-(chloromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQWZUYTZBJKN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045801
Record name (S)-(+)-Epichlorohydrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Epichlorohydrin

CAS RN

67843-74-7
Record name (+)-Epichlorohydrin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epichlorohydrin, (+)-
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Record name (S)-(+)-Epichlorohydrin
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Record name (S)-1-chloro-2,3-epoxypropane
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Record name Oxirane, 2-(chloromethyl)-, (2S)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPICHLOROHYDRIN, (+)-
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Synthesis routes and methods I

Procedure details

Epichlorohydrin (ECH) was polymerized in bulk in the presence of ethylene glycol as an initiator and a BF3 /ethylene glycol complex as a catalyst. The reaction was conducted in a 2-liter, three-necked flask fitted with a mechanical stirrer, funnel, condenser and thermometer. The reaction was conducted while maintaining the flask in a water bath at 20° C. Epichlorohydrin was slowly added to ethylene glycol containing a complex of BF3 /ethylene glycol at rate of 15 to 40 grams per hour. Following the addition of epichlorohydrin, the reaction mass was held in the water bath at 20° C. for an additional 4 hours. At the end of the reaction period, 300 mL of dionized water was added into the reaction mixture with stirring to inactivate the catalyst. The organic phase in the flask was then separated from the aqueous phase and the organic phase was dried at 40° C. under vacuum for one day. The polymerization temperature was controlled by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order to obtain a linear polyepichlorohydrin (PECH) diol having a relatively narrow molecular weight distribution with a polydispersity below about 1.5. The molecular weight of the PECH diol was determined by gel permeation chromatography (GPC). The weight ratios of ECH to glycol, the rate of ECH addition and the temperature of the reaction were varied to demonstrate the effect of these variables on the molecular weight of the resulting PECH. The results are listed in Table 1 below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
BF3 ethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Particularly useful in the present invention are the low molecular weight, liquid glycidyl polyethers of dihydric phenols obtained by reacting epichlorohydrin with a dihydric phenol in an alkaline medium. A specific example of a liquid polyepoxide which is useful is "Epon 828," a trademarked product of Shell Chemical Company, which is a pourable (10,000-16,000 centipoises at 25° C.), liquid epoxy resin having a melting point of 8°-12° C., an epoxide equivalent weight of 180-195 and is formed by reaction of 4,4'-dihydroxydiphenol propane or 2,2-bis(4-hydroxyphenyl) propane and epichlorohydrin in a molar ratio, respectively, of about 1:2. Another example is "Epon 830" (Shell Chemical Company), which is a pourable (17,000-22,500 centipoises at 25° C.), liquid epoxy resin having a melting point of 12°-16° C., and an epoxide equivalent weight of 190-198.
[Compound]
Name
glycidyl polyethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Following the method outlined above for (R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one using (R)-(−)-epichlorohydrine (97% ee), (instead of racemic epichlorohydrin, gave the title compound. The optical purity was determined by HPLC analysis (Chiralpak AD, 250×4.6, 5 μm; hexane/i-PrOH/diethylamine 95:4.7:0.3, 0.5 mL/min) to be 96.3% ee. ([α]D20=−6, c=0.5, EtOH).
Name
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Epichlorohydrin
Reactant of Route 2
Reactant of Route 2
(S)-Epichlorohydrin
Reactant of Route 3
(S)-Epichlorohydrin
Reactant of Route 4
(S)-Epichlorohydrin
Reactant of Route 5
Reactant of Route 5
(S)-Epichlorohydrin
Reactant of Route 6
Reactant of Route 6
(S)-Epichlorohydrin

Citations

For This Compound
1,020
Citations
JJ Baldwin, AW Raab, K Mensler… - The Journal of …, 1978 - ACS Publications
4876 J. Org. Chem., Vol. 43, No. 25, 1978 Notes (neat, NaCl plates) 1823 (m), 1691 (s, cyclobutenyl C= C stretch), 1600 (w), 1495 (m), 1451 (m, aromatic C= C stretch), 1397 (m), 1341 (…
Number of citations: 233 pubs.acs.org
ZQ Liu, LP Zhang, F Cheng, LT Ruan, ZC Hu… - Catalysis …, 2011 - Elsevier
In the current study, an epoxide hydrolase (EH) gene from Rhodosporidium toruloides was synthesized and expressed in Escherichia coli. After purification, we found that the optimal …
Number of citations: 36 www.sciencedirect.com
XJ Zhang, HZ Deng, N Liu, YC Gong, ZQ Liu… - Bioresource …, 2019 - Elsevier
Asymmetric synthesis of chiral epichlorohydrin (ECH) from 1,3-dichloro-2-propanol (1,3-DCP) using halohydrin dehalogenases (HHDHs) is of great value due to the 100% theoretical …
Number of citations: 17 www.sciencedirect.com
F Wang, PL Polavarapu - The Journal of Physical Chemistry A, 2000 - ACS Publications
Vibrational absorption and circular dichroism spectra of (+)-epichlorohydrin have been recorded for the neat liquid and in organic solvents CCl 4 , CS 2 , CHCl 3 , CH 2 Cl 2 , and CH 3 I. …
Number of citations: 50 pubs.acs.org
P Camps, X Farrés, ML García, J Ginesta… - Tetrahedron …, 1995 - Elsevier
Stereoselective syntheses of both enantiomers of ketoconazole (1) from commercially available (R)- or (S)-epichlorohydrin has been developed. The key-step of these syntheses …
Number of citations: 26 www.sciencedirect.com
Y Yang, Y Zhang, X Xiong, W Zhang… - Journal of Chemical …, 2021 - ACS Publications
Project-based learning (PJBL) is student-centered and teamwork educational activity that prepares students for the challenge of real-world problems. This kind of instructional method is …
Number of citations: 8 pubs.acs.org
F Xue, ZQ Liu, YJ Wang, HQ Zhu, NW Wan… - Catalysis …, 2015 - Elsevier
Enantioselective biotransformation of prochiral 1,3-DCP by halohydrin dehalogenases (HHDHs) is particularly attractive since 100% yield of chiral epichlorohydrin (ECH) may be …
Number of citations: 20 www.sciencedirect.com
A Halama, R Kruliš, J Rymeš - Organic Preparations and …, 2020 - Taylor & Francis
Rivaroxaban 1 is an oxazolidinone derivative that is the first representative of a new series of anticoagulants, 1, 2 and it was soon followed by apixaban, betrixaban and darexaban. 3-5 …
Number of citations: 7 www.tandfonline.com
X Chen, J Zemlicka - The Journal of Organic Chemistry, 2002 - ACS Publications
Absolute configurations of enantiomeric methylenecyclopropanecarbinols obtained by reaction of (R)- and (S)-epichlorohydrin 5 with methylenetriphenylphosphorane or resolution of …
Number of citations: 20 pubs.acs.org
N Kasai, K Tsujimura, K Unoura, T Suzuki - Journal of industrial …, 1992 - Springer
Pseudomonas sp. OS-K-29 assimilated (R)-2,3-dichloro-1-propanol preferentially as the sole source of carbon. Isolation of optically pure (S)-2,3-dichloro-1-propanol with 100% …
Number of citations: 52 link.springer.com

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